molecular formula C20H21FN2O2 B195620 3-Hydroxy Citalopram CAS No. 411221-53-9

3-Hydroxy Citalopram

Cat. No. B195620
M. Wt: 340.4 g/mol
InChI Key: LJPQJFHBFOOIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy Citalopram is a derivative of Citalopram . Citalopram is an antidepressant belonging to the class of selective serotonin-reuptake inhibitors (SSRIs) widely used to treat the symptoms of depression . It is a racemic bicyclic phthalate derivate and is the only compound with a tertiary amine and 2 nitrogen-containing metabolites among all SSRIs .


Synthesis Analysis

The synthesis of 3-Hydroxy Citalopram involves lipase-catalyzed remote kinetic resolution of the citalopram intermediate by asymmetric alcoholysis . The chiral discrimination was obtained by the Novozym435-catalyzed alcoholysis of the primary hydroxyl ester which was four bonds away from the center . The influence of acyl acceptor structure and the organic solvents on the reaction rate and enantioselectivity were investigated .


Molecular Structure Analysis

The molecular formula of 3-Hydroxy Citalopram is C20H21FN2O2 . It contains total 48 bond(s); 27 non-H bond(s), 13 multiple bond(s), 5 rotatable bond(s), 1 triple bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 nitrile(s) .


Chemical Reactions Analysis

The lipase-catalyzed reaction was studied in eight different solvents in order to deduce the solvent effect through an attempt to correlate the reaction rate and enantioselectivity with such solvent properties as hydrophobicity (LogP) .

Scientific Research Applications

  • Environmental Impact and Animal Behavior : Citalopram, an antidepressant that inhibits serotonin reuptake, is found in sewage and surface waters, affecting fish behavior. It alters the behavior of three-spine sticklebacks, impacting ecological dynamics. This study is essential for understanding environmental safety concerns related to pharmaceuticals (Kellner et al., 2016).

  • Method Development for Citalopram Analysis : A capillary electrophoresis method was developed for separating and quantifying CIT enantiomers, contributing to more efficient pharmaceutical analysis (Budău et al., 2020).

  • Seizure Susceptibility and Pharmacological Interaction : Studies demonstrate that low doses of citalopram can have anticonvulsant properties, while higher doses may induce proconvulsive effects. The involvement of 5-HT3 receptors and nitric oxide in these effects suggests a complex mechanism underlying citalopram's activity (Payandemehr et al., 2012).

  • Citalopram Detection in Pharmaceuticals and Biological Samples : A novel potentiometric membrane sensor for citalopram has been developed, enhancing analytical methods for pharmaceutical formulations and biological samples (Faridbod et al., 2020).

  • Neuroimaging and Psychiatric Disorders : PharmacoMRI techniques have been used to observe the effects of citalopram in the brain, providing insights into its mechanism in treating depression and related disorders (Mckie et al., 2005).

  • Neurological Side Effects : Research indicates that citalopram can exacerbate harmaline-induced tremors in rats, offering insights into its neurological side effects and potential interactions with other neurological conditions (Arshaduddin et al., 2004).

  • Pharmacokinetics and Pharmacodynamics : Studies explore the correlation between drug components and brain monoamine concentrations, shedding light on citalopram's effects on serotonin pathways and its implications for treating affective disorders (Wikell et al., 1999).

  • Genetic Polymorphisms and Treatment Response : Genetic factors, such as polymorphisms in serotonin pathway genes, influence the clinical response to citalopram in children and adolescents with depression and anxiety disorders (Rotberg et al., 2013).

  • Serotonin Syndrome : Cases of serotonin syndrome induced by low-dose citalopram usage highlight the drug's potent serotonin reuptake inhibition and the need for careful monitoring of side effects (Turedi et al., 2007).

  • Treatment of Cataplexy : Citalopram has been used to treat cataplexy in patients with narcolepsy, showing effectiveness in controlling this specific symptom (Fonseca et al., 2014).

  • Pharmacological Profile : Citalopram is characterized as a potent inhibitor of serotonin uptake with antidepressant activity, offering a detailed understanding of its pharmacological properties (Hyttel, 1982).

  • Neuroendocrine Response : Studies have examined the effects of citalopram on neuroendocrine responses, providing insights into potential novel treatments to improve SSRIs' efficacy (Lowe et al., 2006).

properties

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20/h4-9,12,19,24H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPQJFHBFOOIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(O1)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301116847
Record name 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-hydroxy-5-isobenzofurancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy Citalopram

CAS RN

411221-53-9
Record name 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-hydroxy-5-isobenzofurancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=411221-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy citalopram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0411221539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-hydroxy-5-isobenzofurancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301116847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 411221-53-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXY CITALOPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6MF4568AR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Hydroxy Citalopram
Reactant of Route 2
Reactant of Route 2
3-Hydroxy Citalopram
Reactant of Route 3
Reactant of Route 3
3-Hydroxy Citalopram
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Hydroxy Citalopram
Reactant of Route 5
Reactant of Route 5
3-Hydroxy Citalopram
Reactant of Route 6
Reactant of Route 6
3-Hydroxy Citalopram

Citations

For This Compound
1
Citations
M Sharma, PR Jawa, RS Gill, G Bansal - Journal of the Brazilian …, 2011 - SciELO Brasil
… However, the product I was characterised as 3-hydroxy citalopram carboxamide. The products III and V were not characterized due to their poor ionization in mass detector. However, …
Number of citations: 22 www.scielo.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.